molecular formula C20H19N5O2S B15010827 1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione

1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione

Cat. No.: B15010827
M. Wt: 393.5 g/mol
InChI Key: ZECIXDRLCSFTLU-UHFFFAOYSA-N
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Description

1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione is a complex heterocyclic compound It is known for its unique structural features, which include fused imidazole, thiazole, and triazine rings

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione typically involves a multi-step process. One effective method is the 1,3-dipolar cycloaddition of azomethine ylides to activated unsaturated compounds. This reaction is carried out under thermal conditions, where azomethine ylides are generated in situ from paraformaldehyde and N-substituted amino acids .

Industrial Production Methods

Industrial production methods for this compound are not well-documented, likely due to its specialized applications and the complexity of its synthesis. the principles of large-scale organic synthesis, such as optimization of reaction conditions and purification processes, would apply.

Chemical Reactions Analysis

Types of Reactions

1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include various spirooxindole derivatives, which are of interest due to their potential biological activities .

Scientific Research Applications

1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione has several scientific research applications:

Mechanism of Action

The mechanism of action of 1,3-dimethyl-3a,9a-diphenyl-3,3a,9,9a-tetrahydroimidazo[4,5-e][1,3]thiazolo[3,2-b][1,2,4]triazine-2,7(1H,6H)-dione involves its interaction with specific molecular targets. The compound’s fused ring system allows it to fit into the active sites of enzymes or receptors, thereby inhibiting their activity. This inhibition can lead to various biological effects, such as the induction of apoptosis in cancer cells .

Properties

Molecular Formula

C20H19N5O2S

Molecular Weight

393.5 g/mol

IUPAC Name

4,6-dimethyl-3,7-diphenyl-10-thia-1,2,4,6,8-pentazatricyclo[7.3.0.03,7]dodec-8-ene-5,12-dione

InChI

InChI=1S/C20H19N5O2S/c1-23-18(27)24(2)20(15-11-7-4-8-12-15)19(23,14-9-5-3-6-10-14)21-17-25(22-20)16(26)13-28-17/h3-12,22H,13H2,1-2H3

InChI Key

ZECIXDRLCSFTLU-UHFFFAOYSA-N

Canonical SMILES

CN1C(=O)N(C2(C1(NN3C(=O)CSC3=N2)C4=CC=CC=C4)C5=CC=CC=C5)C

Origin of Product

United States

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